molecular formula C21H24N2O3S B2529167 N-(2,5-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-59-1

N-(2,5-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2529167
CAS RN: 850932-59-1
M. Wt: 384.49
InChI Key: KTBADDNNMNGZJA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a sulfonamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of DPI-3290 is not fully understood. However, studies have shown that it inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by DPI-3290 has been shown to induce apoptosis in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
DPI-3290 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI-3290 has been shown to induce apoptosis in cancer cells and reduce inflammation in various tissues. Additionally, DPI-3290 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of DPI-3290 is its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, DPI-3290 has shown promising results in various scientific research applications. However, one of the limitations of DPI-3290 is its limited availability and high cost, which may limit its use in lab experiments.

Future Directions

There are several future directions for the research on DPI-3290. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of DPI-3290 in more detail to better understand its effects on cellular processes. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for DPI-3290 to make it more widely available for lab experiments.

Synthesis Methods

DPI-3290 is synthesized through a multistep process that involves the condensation of 2,5-dimethylphenylamine with 1-propyl-1H-indole-3-carbaldehyde, followed by the addition of sulfonyl chloride and acetic anhydride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

DPI-3290 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. DPI-3290 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DPI-3290 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-12-15(2)9-10-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBADDNNMNGZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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